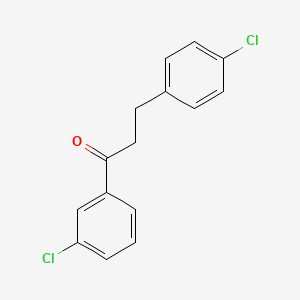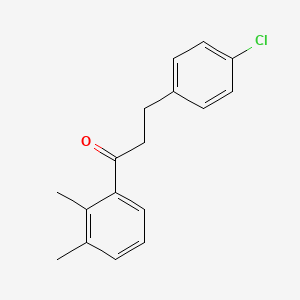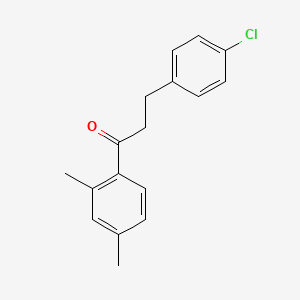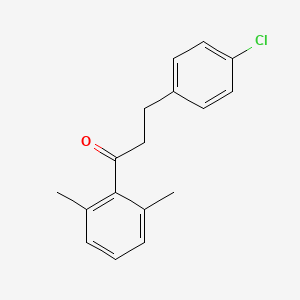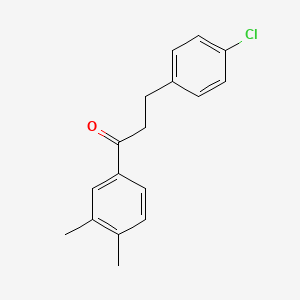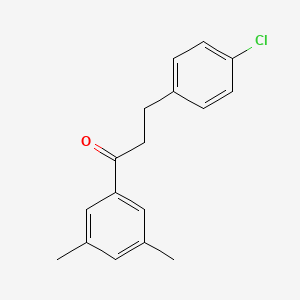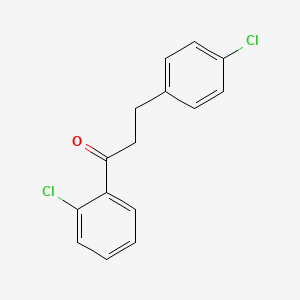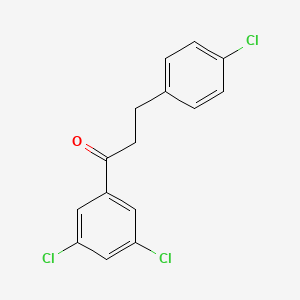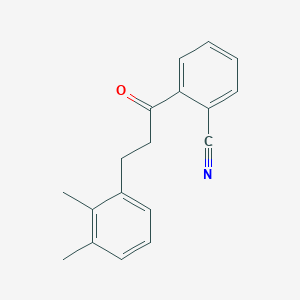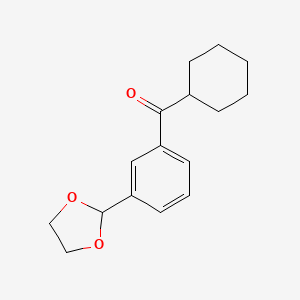
Cyclohexyl 3-(1,3-dioxolan-2-YL)phenyl ketone
Vue d'ensemble
Description
Cyclohexyl 3-(1,3-dioxolan-2-yl)phenyl ketone is a heterocyclic organic compound . Its IUPAC name is cyclohexyl-[3-(1,3-dioxolan-2-yl)phenyl]methanone . The molecular weight of this compound is 260.33 and its molecular formula is C16H20O3 .
Molecular Structure Analysis
The molecular structure of Cyclohexyl 3-(1,3-dioxolan-2-yl)phenyl ketone can be represented by the canonical SMILES notation: C1CCC(CC1)C(=O)C2=CC(=CC=C2)C3OCCO3 . The InChI Key for this compound is JYBXZPRHCOFLCC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Cyclohexyl 3-(1,3-dioxolan-2-yl)phenyl ketone has a boiling point of 405.3ºC at 760 mmHg . Its flash point is 190.5ºC . The density of this compound is 1.136g/cm³ . It has an exact mass of 260.14100 . This compound has 3 H-Bond acceptors and 0 H-Bond donors .Applications De Recherche Scientifique
These applications highlight the versatility of Cyclohexyl 3-(1,3-dioxolan-2-yl)phenyl ketone across various scientific fields. Its photochemical properties make it a valuable tool for researchers in chemistry, materials science, and medicine . If you need further details or additional applications, feel free to ask! 😊
Mécanisme D'action
Target of Action
This compound is a type of 1,3-dioxolane , which are often used as protective groups in organic synthesis . They can protect carbonyl groups from undergoing reactions during transformations of other functional groups that may be present .
Mode of Action
Cyclohexyl 3-(1,3-dioxolan-2-YL)phenyl ketone, as a 1,3-dioxolane derivative, can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . The compound is stable against all types of nucleophiles and bases . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .
Biochemical Pathways
For instance, they can be oxidized to the lactone or related cleavage products under strongly acidic conditions .
Pharmacokinetics
The compound has a molecular weight of 26033 g/mol , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
As a 1,3-dioxolane derivative, it may participate in various chemical reactions as a protective group for carbonyl compounds .
Action Environment
The action of Cyclohexyl 3-(1,3-dioxolan-2-YL)phenyl ketone can be influenced by various environmental factors. For instance, its stability can be affected by the pH and temperature of the environment . It has a boiling point of 405.3ºC at 760 mmHg , indicating that it is stable under normal physiological conditions but can be destabilized under strongly acidic or basic conditions .
Propriétés
IUPAC Name |
cyclohexyl-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c17-15(12-5-2-1-3-6-12)13-7-4-8-14(11-13)16-18-9-10-19-16/h4,7-8,11-12,16H,1-3,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBXZPRHCOFLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC(=C2)C3OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645093 | |
| Record name | Cyclohexyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 3-(1,3-dioxolan-2-YL)phenyl ketone | |
CAS RN |
898759-78-9 | |
| Record name | Cyclohexyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



